molecular formula C11H11NO2 B8723939 (2-Phenyl-1,3-dioxolan-2-yl)acetonitrile

(2-Phenyl-1,3-dioxolan-2-yl)acetonitrile

Cat. No.: B8723939
M. Wt: 189.21 g/mol
InChI Key: AXUHVWIDNBGPAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Phenyl-1,3-dioxolan-2-yl)acetonitrile is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

2-(2-phenyl-1,3-dioxolan-2-yl)acetonitrile

InChI

InChI=1S/C11H11NO2/c12-7-6-11(13-8-9-14-11)10-4-2-1-3-5-10/h1-5H,6,8-9H2

InChI Key

AXUHVWIDNBGPAD-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)(CC#N)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-oxo-3-phenylpropanenitrile (10 g, 69 mmol) and PTSA (27 mg, 1.37 mmol) in toluene (120 mL) is added ethylene glycol (120 mL, 2057 mmol). The azeotropic mixture is heated at 150° C. for 14 h. The solvent is evaporated under reduced pressure and the residue is washed with 10% aqueous NaOH solution. The aqueous layer is extracted with diethyl ether (2×100 mL) and the combined organic layers are dried (Na2SO4) and evaporated to provide the crude compound. The crude material is purified over neutral alumina eluting with 1% of ethyl acetate/hexane to afford the title compound as an off-white solid (10 g, 77%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
27 mg
Type
catalyst
Reaction Step One
Yield
77%

Synthesis routes and methods II

Procedure details

To a solution of 3-oxo-3-phenylpropanenitrile (10 g, 68.8 mmol) and PTSA (0.027 g, 1.37 mmol) in toluene (120 mL) is added ethylene glycol (120 mL, 2057 mmol). The mixture is heated at 150° C. for 14 h. The solvent is evaporated under reduced pressure and the residue is washed with 10% NaOH solution. The aqueous layer is extracted with diethyl ether (2×100 mL) and the combined organic layers are dried (Na2SO4) and evaporated to provide the crude compound. The crude material is purified over neutral alumina eluting with 1% of ethyl acetate/hexane to afford the title compound as an off white solid (10 g, 77%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0.027 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Yield
77%

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